5,6-Difluoroquinoline-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5F2NO |
|---|---|
Molecular Weight |
193.15 g/mol |
IUPAC Name |
5,6-difluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5F2NO/c11-8-3-4-9-7(10(8)12)2-1-6(5-14)13-9/h1-5H |
InChI Key |
KZMGJGDRFCJAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)F)N=C1C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,6 Difluoroquinoline 2 Carbaldehyde and Analogous Fluorinated Quinoline Scaffolds
Classical and Modern Approaches to the Quinoline (B57606) Ring System Synthesis
The synthesis of the quinoline scaffold, a fundamental bicyclic heteroaromatic system, has been a subject of extensive research for over a century. The methodologies range from historic name reactions, which are still in use today, to sophisticated modern strategies that offer greater efficiency and substrate scope.
Cyclization Reactions for Quinoline Core Formation
The creation of the quinoline core is predominantly achieved through cyclization reactions that build the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring, typically starting from an aniline (B41778) derivative.
The Doebner-Miller reaction, an extension of the Skraup synthesis, is a versatile method for preparing substituted quinolines. nih.govwikipedia.org This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a Brønsted or Lewis acid catalyst. wikipedia.orgsynarchive.com The α,β-unsaturated aldehyde or ketone can be generated in situ, for example, from the aldol (B89426) condensation of two carbonyl compounds, a variation known as the Beyer method. wikipedia.org
The reaction was historically prone to low yields due to the acid-catalyzed polymerization of the carbonyl substrate. nih.gov A significant refinement involves using a biphasic reaction medium, which sequesters the carbonyl compound in an organic phase, thereby reducing polymerization and improving product yield. nih.gov
The mechanism has been a subject of study, with the classical view involving a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl. acs.org However, alternative pathways have been proposed. One such mechanism suggests that the reaction proceeds via the formation of a Schiff base, followed by the addition of another aniline molecule, cyclization, and subsequent oxidation. acs.org More recent studies using carbon isotope scrambling have indicated a complex fragmentation-recombination mechanism for certain substrates. wikipedia.org
| Component | Description | Example Reactants | Catalysts | Key Features |
|---|---|---|---|---|
| Aniline Component | An aromatic amine, which can be substituted or unsubstituted. The substitution pattern determines the final quinoline's substituents on the benzene ring. | Aniline, 4-isopropylaniline | HCl, p-toluenesulfonic acid, SnCl₄, Sc(OTf)₃ wikipedia.org | Forms 2- and/or 4-substituted quinolines. nih.gov The α,β-unsaturated carbonyl can be formed in situ. wikipedia.org |
| Carbonyl Component | An α,β-unsaturated aldehyde or ketone. | Crotonaldehyde, Pulegone |
The Skraup synthesis is one of the oldest and most direct methods for producing quinoline itself. nih.govwikipedia.org In its classic form, the reaction involves heating an aniline with glycerol (B35011), a dehydrating agent like concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene (B124822) or arsenic acid. wikipedia.orgiipseries.org The sulfuric acid dehydrates the glycerol to form acrolein in situ, which then undergoes a Michael addition with the aniline. iipseries.org Subsequent cyclization and oxidation yield the quinoline ring. iipseries.orgnih.gov
Despite its historical significance, the archetypal Skraup reaction is known for being notoriously vigorous and sometimes violent. wikipedia.org A common practice to moderate the reaction is the addition of ferrous sulfate. wikipedia.org Contemporary modifications have focused on improving the reaction's safety and efficiency. One significant advancement is the use of microwave irradiation, which can provide quinoline analogs in fair to good yields while omitting an exogenous oxidant. nih.gov This "green chemistry" approach often still requires sulfuric acid as a catalyst. nih.gov
The Skraup reaction has also been adapted for the synthesis of complex fluorinated heterocycles. For instance, the reaction of polyfluorinated anilines with glycerol can lead to the formation of polyfluorinated quinolines, sometimes through unexpected electrophilic substitution of a fluorine atom. nih.govcolab.ws
| Component | Role | Common Reagents | Modifications |
|---|---|---|---|
| Aromatic Amine | Forms the benzene ring and nitrogen atom of the quinoline. | Aniline, 3,4,5-trifluoroaniline (B67923) colab.ws | Use of acetylated amines for improved yield and ease of operation. semanticscholar.org |
| Glycerol | Dehydrated in situ to form acrolein, the three-carbon electrophile. | Glycerol | Substituted acroleins or vinyl ketones can be used to yield substituted quinolines. semanticscholar.org |
| Acid Catalyst | Acts as a dehydrating agent and catalyst for cyclization. | Concentrated H₂SO₄ | Ionic liquids have been used as reaction media. nih.gov |
| Oxidizing Agent | Aromatizes the dihydroquinoline intermediate. | Nitrobenzene, Arsenic(V) acid wikipedia.org | Microwave-assisted synthesis can proceed without an external oxidant. nih.gov |
Modern synthetic chemistry has introduced [4+2] cycloaddition reactions, akin to the Diels-Alder reaction, as a powerful tool for constructing heterocyclic systems, including quinolines. mdpi.comtandfonline.com These methods offer high regioselectivity and can often be performed under mild conditions. nih.gov
Various strategies have been developed. For example, a copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines provides a single-step route to quinolines with high yields. nih.gov Other approaches include the iodine-induced [4+2] cycloaddition of aryl ketones, aromatic amines, and a diol to form 2-acyl quinolines. mdpi.com Metal-free protocols have also emerged, such as a light-driven [4+2] cycloaddition promoted by rose bengal and blue light to create complex fused quinoline scaffolds. acs.org These methods represent a significant advance over classical acid-catalyzed two-step processes, providing direct access to functionalized quinolines. nih.govacs.org
Targeted Introduction of Fluorine Atoms onto the Quinoline Scaffold
For the synthesis of 5,6-Difluoroquinoline-2-carbaldehyde, the fluorine atoms can either be incorporated from the start, by using a difluorinated aniline in a classical synthesis like the Skraup reaction, or they can be introduced onto a pre-formed quinoline ring. colab.ws The latter approach, known as late-stage fluorination, is of significant interest in medicinal chemistry for its ability to modify complex molecules. rsc.org
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine onto a heteroaromatic ring. In this reaction, a leaving group, such as a chlorine or bromine atom, on an electron-deficient quinoline ring is displaced by a nucleophilic fluoride (B91410) source. The quinoline ring is inherently activated towards nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing effect of the ring nitrogen. quimicaorganica.org
The reactivity of halogens in SNAr reactions on heteroaromatics is often opposite to that in alkyl halides, with fluoride being a better leaving group than chloride. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org This allows for the development of tandem C-H fluorination and subsequent SNAr reactions, where a C-H bond is first converted to a C-F bond, which is then substituted by another nucleophile. acs.org
Conversely, to install a fluorine atom, a different halogen (like chlorine) is displaced. Halogenated quinolines at the 2- and 4-positions readily undergo nucleophilic substitution. quimicaorganica.org This process typically involves the attack of the nucleophile to form a stable Meisenheimer-type intermediate, where the negative charge is delocalized onto the nitrogen atom, followed by the elimination of the leaving group. quimicaorganica.org
More advanced fluorination techniques focus on the direct conversion of C-H bonds to C-F bonds, which avoids the need for pre-functionalization of the ring with a leaving group. nih.gov Recent breakthroughs include a concerted nucleophilic fluorination strategy that circumvents the formation of the traditional Meisenheimer intermediate. nih.govacs.org This method, which involves an asynchronous concerted F⁻-e⁻-H⁺ transfer, has enabled the first successful nucleophilic oxidative fluorination of quinolines at the C4 position. nih.govacs.org These modern methods offer high selectivity and functional group tolerance, making them powerful tools for synthesizing complex fluorinated molecules. nih.govacs.orgnih.gov
| Technique | Description | Reagents/Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., Cl, Br) by a fluoride source. | KF, CsF; often requires high temperatures or phase-transfer catalysts. | Highly effective at electron-deficient positions 2 and 4. | quimicaorganica.org |
| C-H Fluorination (via SNAr) | A two-step sequence where a C-H bond is converted to C-F, which is then displaced by another nucleophile. | AgF₂ for initial fluorination. | Targets positions α to nitrogen. | acs.org |
| Concerted Nucleophilic Fluorination | A novel mechanism avoiding a Meisenheimer intermediate through a concerted F⁻-e⁻-H⁺ transfer. | Selectfluor, Et₃N·HCl, photoredox catalysis. | Achieves C-H fluorination at the C4 position. | nih.govacs.org |
| Electrophilic Fluorination | Direct C-H fluorination using an electrophilic fluorine source, often requiring a catalyst. | Selectfluor, Pd-catalysis. | Can be challenging for electron-deficient azaarenes. | acs.org |
Microwave-Assisted Fluorination Protocols
Microwave irradiation promotes rapid and uniform heating of the reaction mixture, which can lead to the rapid formation of desired products. frontiersin.org In the context of fluorination, microwave energy can be used to accelerate nucleophilic substitution reactions. For instance, rapid fluorination has been successfully applied to the synthesis of 5'-deoxy-5'-fluoro-substituted uracil (B121893) nucleoside analogues, where nucleophilic substitution at the 5'-position was achieved in 45 minutes with excellent yields of 75-92% under microwave conditions. nih.gov While specific protocols for the direct microwave-assisted fluorination of a pre-formed quinoline ring at the 5 and 6 positions are not extensively documented, the general principles are applicable. This technology is often employed in one-pot preparations of fluorinated heterocyclic compounds, such as 4(3H)-quinazolinones, under solvent-free conditions, highlighting its potential for creating complex fluorinated scaffolds. frontiersin.org The key advantages include operational simplicity, reduced reaction times, and often, higher purity of the final products. benthamdirect.com
Formation of the Carbaldehyde Functionality at Position 2
Introducing a carbaldehyde group at the C2 position of the quinoline nucleus is a critical transformation for creating versatile intermediates for further derivatization.
Direct formylation reactions provide a route to introduce an aldehyde group onto the quinoline ring. The Vilsmeier-Haack reaction is a classical method for formylating electron-rich aromatic and heteroaromatic compounds. nih.gov It typically involves the use of a formylating agent like N,N-dimethylformamide (DMF) in the presence of an activating agent such as phosphorus oxychloride or oxalyl chloride. nih.govmdpi.com The reaction proceeds through the formation of an electrophilic Vilsmeier reagent, which then attacks the quinoline ring. nih.gov While formylation of quinoline itself often leads to substitution at other positions depending on the reaction conditions and substituents present, specific strategies can direct the functionalization to the C2 position. An optimized Vilsmeier protocol has been successfully used for the gram-scale synthesis of furan-2-carbaldehyde-d with a quantitative yield, demonstrating the power of this method. mdpi.com
An alternative to direct formylation is the functionalization of a pre-existing group at the C2 position. A highly effective and widely used method involves the reduction of a C2-carboxylic acid derivative. For example, quinoline-2-carboxylic acid ethyl ester can be reduced to quinoline-2-carbaldehyde in high yield. chemicalbook.com This transformation is typically carried out at low temperatures (-78 °C) using a reducing agent like diisobutylaluminium hydride (DIBAL-H) in an inert solvent such as dichloromethane. chemicalbook.com The reaction is carefully controlled to prevent over-reduction to the corresponding alcohol. This method provides a reliable route to the desired aldehyde from a readily accessible carboxylic ester precursor.
Another modern approach involves the direct C-H functionalization of quinoline N-oxides. nih.gov This strategy allows for the regioselective introduction of various functional groups at the C2 position. nih.govnih.govresearchgate.net While often used for introducing other functionalities, this methodology represents a powerful tool for activating the C2 position for subsequent conversion to a carbaldehyde. For example, palladium-catalyzed oxidative cross-coupling of quinoline N-oxide with heteroarenes demonstrates the feasibility of selective C2 functionalization. nih.gov
Multistep Reaction Sequences for this compound Preparation
The synthesis of this compound is not a trivial one-step process but requires a carefully designed multistep sequence.
Identification and Synthesis of Key Precursors and Intermediates
A plausible synthetic pathway would involve the initial construction of the 5,6-difluoroquinoline (B12657379) core followed by the introduction of the carbaldehyde group at the C2 position.
A common strategy for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A key precursor for the synthesis of 5,6-difluoroquinoline would therefore be 3,4-difluoroaniline . This starting material can be subjected to a Skraup or Doebner-von Miller reaction with α,β-unsaturated aldehydes or ketones to construct the quinoline ring system.
Alternatively, a more convergent approach could be employed, similar to pathways used for synthesizing complex quinazoline (B50416) analogs. mdpi.com This might involve starting with a difluorinated benzonitrile, such as 2-amino-5,6-difluorobenzonitrile , which could be elaborated through several steps to form the quinoline ring.
Once the 5,6-difluoroquinoline intermediate is obtained, the carbaldehyde group can be introduced. A reliable method would be the conversion of the quinoline to its N-oxide, followed by cyanation at the C2 position and subsequent reduction of the nitrile, or more directly, the oxidation of a C2-methyl group if 5,6-difluoro-2-methylquinoline is synthesized as the intermediate. However, the most direct and well-documented route for introducing the C2-aldehyde is often via a C2-carboxylic acid derivative. chemicalbook.com Therefore, a likely synthetic sequence would be:
Synthesis of 5,6-difluoroquinoline-2-carboxylic acid or its ester from a suitable difluorinated aniline precursor.
Reduction of the carboxylic acid derivative to This compound using a controlled reducing agent like DIBAL-H. chemicalbook.com
Optimization of Reaction Conditions and Yields
For the formation of the quinoline ring, optimization might involve screening different acid catalysts and temperatures to improve the yield of the cyclization reaction. In the functionalization of quinoline N-oxides, the choice of oxidant, base, and additives is critical for achieving high regioselectivity and yield. nih.gov For instance, in a Pd-catalyzed C2 arylation, screening various silver-based oxidants and organic acids was necessary to identify the optimal conditions. nih.gov
For the final step of reducing the quinoline-2-carboxylic acid ester to the aldehyde, the reaction conditions are critical to prevent over-reduction.
| Reaction Step | Reagents and Conditions | Yield | Reference |
|---|---|---|---|
| Reduction of Quinoline-2-carboxylic acid ethyl ester to Quinoline-2-carbaldehyde | Diisobutylaluminium hydride (DIBAL-H), CH2Cl2, -78 °C, 1.5 h | 82% | chemicalbook.com |
| Formylation of 8-hydroxyquinoline (B1678124) (Reimer-Tiemann) | CHCl3, NaOH | 38% (C5), 10% (C7) | nih.gov |
| Microwave-Assisted Fluorination (Nucleoside example) | Nucleophilic fluorine source, Microwave irradiation | 75-92% | nih.gov |
| Deoxygenative C-H Thiolation of Quinoline N-oxide | Thiourea (B124793), Triflic anhydride (B1165640) (Tf2O), MeCN | 76% | organic-chemistry.org |
The table above illustrates typical yields and conditions for key transformations relevant to the synthesis of quinoline-2-carbaldehydes. For the specific synthesis of this compound, each step would require careful optimization of these parameters to ensure an efficient and high-yielding process. The choice of solvent, precise control of temperature, and the rate of addition of reagents like DIBAL-H are paramount for success. chemicalbook.com
Catalytic Strategies in the Synthesis of this compound
Catalytic methods offer elegant and efficient pathways to construct and functionalize the quinoline nucleus, often providing advantages in terms of yield, selectivity, and milder reaction conditions compared to classical methods.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov Its power lies in its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives. acs.org This methodology is highly applicable to the synthesis of functionalized quinolines.
For the synthesis of a molecule like this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a di-halogenated quinoline precursor with a suitable organoboron reagent. For instance, a 2-chloro-5,6-difluoroquinoline could be coupled with a boronic acid or ester that introduces the formyl group or a precursor to it. Palladium catalysts are most commonly employed for this transformation. organic-chemistry.org
A recent study by Sarveswari et al. demonstrated the synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes using a palladium-mediated Suzuki-Miyaura coupling as a key step. acs.org This highlights the compatibility of the aldehyde functional group under these catalytic conditions. While this example focuses on the 3-carbaldehyde, the principles are directly transferable to the synthesis of 2-carbaldehyde derivatives. The general conditions often involve a palladium source like Pd(dppf)Cl₂, a base such as cesium carbonate, and an appropriate solvent system. organic-chemistry.orgclaremont.edu
Organotrifluoroborates have also emerged as highly stable and effective coupling partners in Suzuki-Miyaura reactions. nih.gov Potassium alkyltrifluoroborates and alkynyltrifluoroborates are air- and moisture-stable crystalline solids, which simplifies their handling and storage. nih.govorganic-chemistry.org This makes them attractive reagents for introducing diverse substituents onto the quinoline core.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Heterocyclic Synthesis
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Chloro-3-chloropyridine | 4-(Benzoyloxy)butyltrifluoroborate | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 90 | nih.gov |
| 2-(4-Bromophenoxy)quinolin-3-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | acs.org |
Lewis Acid Catalyzed Transformations
Lewis acid catalysis is instrumental in promoting various chemical transformations, including the synthesis of quinoline derivatives. One of the most classical methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This reaction can be significantly accelerated by catalysts, including Lewis acids.
Innovations in Friedländer synthesis have employed a wide range of catalysts to improve efficiency and broaden the substrate scope under milder conditions. nih.gov While specific examples detailing the use of Lewis acids for the direct synthesis of this compound are not prevalent in the reviewed literature, the principles are well-established for analogous systems. Lewis acids such as aluminum trichloride (B1173362) (AlCl₃), scandium triflate (Sc(OTf)₃), or indium triflate (In(OTf)₃) can activate the carbonyl group of the starting materials, facilitating the initial condensation and subsequent cyclization/dehydration steps. nih.govkoreascience.kr
For instance, a synthetic strategy could involve the Lewis acid-catalyzed reaction between a 3,4-difluoro-2-aminobenzaldehyde and a suitable three-carbon building block that would ultimately provide the C2-aldehyde functionality after cyclization. The choice of Lewis acid can be critical for achieving high yields and avoiding side reactions. koreascience.krresearchgate.net Furthermore, novel catalytic systems based on metal-organic frameworks (MOFs) have been developed, where the MOF acts as a heterogeneous Lewis acid catalyst, allowing for easy separation and recycling. nih.gov
Metal-Catalyzed C-H Functionalization for Directed Synthesis
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules, including quinolines. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials (like halides or organometallics) by directly converting a C-H bond into a C-C or C-heteroatom bond. acs.orgrsc.org
For quinoline systems, the nitrogen atom can act as an internal directing group, guiding a transition metal catalyst to selectively activate a specific C-H bond. While C-H functionalization at the C8 position is common due to the formation of a stable 5-membered metallacycle intermediate, functionalization at other positions, including C2, is also achievable. nih.govacs.org
Transition metals like palladium, rhodium, and copper are frequently used for these transformations. nih.govrsc.org A plausible, albeit advanced, route to this compound could involve the direct C-H formylation of a 5,6-difluoroquinoline substrate. However, a more common approach involves the C-H activation and coupling with a partner that can be later converted to an aldehyde. For example, rhodium(III)-catalyzed C-H activation of quinoline-8-carbaldehydes has been used to react with cyclopropanols, leading to the formation of 1,4-diketones. acs.org This demonstrates the reactivity of the aldehydic C-H bond under specific catalytic conditions.
The use of quinoline N-oxides is a well-established strategy to direct functionalization to the C2 position. nih.gov The N-oxide group activates the C2-H bond, facilitating its reaction with various coupling partners under palladium or copper catalysis. nih.govnih.gov Subsequent deoxygenation of the N-oxide would yield the desired 2-substituted quinoline, which could then be elaborated to the target carbaldehyde.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloro-5,6-difluoroquinoline |
| 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehyde |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| SPhos |
| Potassium phosphate (B84403) (K₃PO₄) |
| 2-(4-Bromophenoxy)quinolin-3-carbaldehyde |
| Phenylboronic acid |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Potassium carbonate (K₂CO₃) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |
| Cesium carbonate (Cs₂CO₃) |
| Aluminum trichloride (AlCl₃) |
| Scandium triflate (Sc(OTf)₃) |
| Indium triflate (In(OTf)₃) |
| 3,4-Difluoro-2-aminobenzaldehyde |
| Quinoline N-oxide |
| Quinoline-8-carbaldehyde |
| Cyclopropanol |
Chemical Reactivity and Transformation Pathways of 5,6 Difluoroquinoline 2 Carbaldehyde
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally directed to the benzene (B151609) portion of the heterocycle, specifically at positions 5 and 8, due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring. In the case of 5,6-difluoroquinoline-2-carbaldehyde, the two fluorine atoms at positions 5 and 6, along with the carbaldehyde group at position 2, significantly influence the regioselectivity and rate of these reactions.
Fluorine atoms are ortho, para-directing but deactivating substituents. The C-5 fluorine directs electrophilic attack to the ortho position (C-6, already substituted) and the para position (C-8). The C-6 fluorine directs to its ortho positions (C-5 and C-7) and its para position (none available). The carbaldehyde group at C-2 is a deactivating group for electrophilic attack on the pyridine ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile (E+) | Major Product(s) | Minor Product(s) | Rationale |
| Nitrating agents (e.g., HNO₃/H₂SO₄) | 8-Nitro-5,6-difluoroquinoline-2-carbaldehyde | 7-Nitro-5,6-difluoroquinoline-2-carbaldehyde | The C-8 position is favored due to the para-directing effect of the C-5 fluorine. The C-7 position is a potential minor product due to the ortho-directing effect of the C-6 fluorine. |
| Halogenating agents (e.g., Br₂/FeBr₃) | 8-Bromo-5,6-difluoroquinoline-2-carbaldehyde | 7-Bromo-5,6-difluoroquinoline-2-carbaldehyde | Similar directing effects as nitration. |
| Sulfonating agents (e.g., SO₃/H₂SO₄) | This compound-8-sulfonic acid | This compound-7-sulfonic acid | Similar directing effects as nitration and halogenation. |
Nucleophilic Reactivity of the Carbaldehyde Group
The carbaldehyde group at the C-2 position of the quinoline ring is a primary site for nucleophilic attack. The electron-withdrawing nature of the difluorinated quinoline ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to a wide range of nucleophiles.
This compound readily undergoes addition reactions with various nucleophiles, leading to the formation of secondary alcohols. These reactions typically proceed via the formation of a tetrahedral intermediate.
Table 2: Carbonyl Addition Reactions of this compound
| Nucleophile | Reagent(s) | Product |
| Hydride ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (5,6-Difluoroquinolin-2-yl)methanol |
| Grignard reagents (R-MgX) | e.g., Methylmagnesium bromide (CH₃MgBr) | 1-(5,6-Difluoroquinolin-2-yl)ethanol |
| Organolithium reagents (R-Li) | e.g., Butyllithium (CH₃CH₂CH₂CH₂Li) | 1-(5,6-Difluoroquinolin-2-yl)pentan-1-ol |
| Cyanide ion (CN⁻) | Sodium cyanide (NaCN) followed by acid workup | 2-Hydroxy-2-(5,6-difluoroquinolin-2-yl)acetonitrile |
The carbaldehyde group can undergo condensation reactions with primary amines and other related nucleophiles to form imines (Schiff bases). These reactions are often catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration.
Table 3: Condensation and Imine Formation from this compound
| Nucleophile | Reagent(s) | Product |
| Primary amines (R-NH₂) | e.g., Aniline (B41778) (C₆H₅NH₂) | N-(5,6-Difluoroquinolin-2-ylmethylene)aniline |
| Hydrazine (B178648) (H₂NNH₂) | Hydrazine hydrate | This compound hydrazone |
| Hydroxylamine (H₂NOH) | Hydroxylamine hydrochloride | This compound oxime |
| Semicarbazide (H₂NNHCONH₂) | Semicarbazide hydrochloride | This compound semicarbazone |
Oxidation and Reduction Chemistry of this compound
The aldehyde functionality and the quinoline ring of this compound can undergo both oxidation and reduction reactions under appropriate conditions.
The Baeyer-Villiger oxidation is a notable reaction for aldehydes, converting them into carboxylic acids or formate (B1220265) esters. In the case of this compound, treatment with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding formate ester, which can then be hydrolyzed to 5,6-difluoroquinolin-2-ol. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comnih.govyoutube.com
Table 4: Baeyer-Villiger Oxidation of this compound
| Oxidizing Agent | Intermediate Product | Final Product (after hydrolysis) |
| m-CPBA, Peroxyacetic acid | 5,6-Difluoroquinolin-2-yl formate | 5,6-Difluoroquinolin-2-ol |
The carbaldehyde group is readily reduced to a primary alcohol using standard reducing agents. Further transformation to an amine can be achieved through reductive amination.
The reduction to the corresponding primary alcohol, (5,6-difluoroquinolin-2-yl)methanol, can be accomplished with high efficiency using hydride reagents like sodium borohydride or lithium aluminum hydride.
Reductive amination involves the in-situ formation of an imine by reacting the aldehyde with an amine, followed by reduction of the imine to the corresponding secondary or tertiary amine. This is a powerful method for constructing C-N bonds. researchgate.netmdpi.comnih.govresearchgate.netrsc.org
Table 5: Reductive Transformations of this compound
| Transformation | Reagent(s) | Product |
| Reduction to Alcohol | 1. NaBH₄ or LiAlH₄2. H₂O workup | (5,6-Difluoroquinolin-2-yl)methanol |
| Reductive Amination (with a primary amine, R-NH₂) | 1. R-NH₂, acid catalyst2. NaBH₃CN or H₂/Pd-C | N-((5,6-Difluoroquinolin-2-yl)methyl)amine |
Functional Group Interconversions Involving Halogens and the Carbaldehyde
The fluorine atoms on the quinoline ring are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. In the case of 5,6-difluoroquinolines, the electron-withdrawing nature of the quinoline nitrogen and the additional fluorine atoms may render the C-F bonds susceptible to displacement by potent nucleophiles under specific conditions, such as high temperatures or the use of specialized catalysts.
The carbaldehyde group at the 2-position is a versatile functional handle for a variety of interconversions. Standard aldehyde chemistry is expected to apply, allowing for transformations into other functional groups. For instance, oxidation would yield the corresponding carboxylic acid, while reduction would afford the primary alcohol. The aldehyde can also participate in condensation reactions with amines to form Schiff bases or with active methylene (B1212753) compounds in Knoevenagel-type condensations.
While specific data for this compound is lacking, the table below outlines hypothetical functional group interconversions based on established reactivity patterns of analogous compounds.
| Starting Functional Group | Reagents and Conditions (Hypothetical) | Product Functional Group |
| Carbaldehyde | 1. Oxidizing agent (e.g., KMnO₄, CrO₃) 2. Reducing agent (e.g., NaBH₄, LiAlH₄) 3. Primary amine (R-NH₂) 4. Wittig reagent (Ph₃P=CHR) | 1. Carboxylic acid 2. Primary alcohol 3. Imine (Schiff base) 4. Alkene |
| Fluoro | Strong nucleophile (e.g., NaOMe, NaCN) at elevated temperatures | Methoxy, Cyano, etc. (via Nucleophilic Aromatic Substitution) |
Rearrangement Reactions and Fragmentations
There is a notable absence of published research detailing specific rearrangement reactions or fragmentation pathways for this compound. In the realm of quinoline chemistry, various rearrangements are known, such as the Beckmann rearrangement of quinoline ketoximes or rearrangements involving quinoline N-oxides. However, without experimental evidence, it is speculative to assert that this compound would undergo similar transformations.
The fragmentation of fluoroquinolone compounds has been studied, primarily in the context of mass spectrometry. These studies reveal characteristic fragmentation patterns, often involving the loss of substituents from the quinoline core and cleavage of the heterocyclic rings. For this compound, it is plausible that mass spectrometric analysis would show initial loss of the formyl group (CHO) or fluorine atoms. Further fragmentation would likely involve the breakdown of the quinoline ring system itself.
The following table presents potential fragmentation patterns for this compound under mass spectrometry, based on general principles observed for related fluoroquinolones. researchgate.nettandfonline.com
| Precursor Ion | Fragmentation Pathway (Hypothetical) | Resulting Fragment |
| [M]+ | Loss of formyl radical | [M-CHO]+ |
| [M]+ | Loss of a fluorine atom | [M-F]+ |
| [M-CHO]+ | Loss of a fluorine atom | [M-CHO-F]+ |
| [M]+ | Retro-Diels-Alder reaction of the benzene ring | Various smaller charged fragments |
It is crucial to emphasize that the reactions and fragmentations described in this section are based on established principles of organic chemistry and analogies to related compounds. Definitive pathways for this compound can only be established through dedicated experimental investigation.
Rational Design and Synthesis of Derivatives and Analogs of 5,6 Difluoroquinoline 2 Carbaldehyde
Structural Modification Strategies for Enhanced Molecular Interactions
The strategic modification of 5,6-Difluoroquinoline-2-carbaldehyde is centered on leveraging its inherent structural features to enhance non-covalent interactions with biological targets or other molecules. The difluorinated benzene (B151609) ring and the pyridine (B92270) ring nitrogen, along with the aldehyde function, are key points for molecular engineering.
Fluorine Substituents : The two fluorine atoms at positions 5 and 6 are strong electron-withdrawing groups. This electronic perturbation affects the entire quinoline (B57606) ring system, influencing its ability to participate in π-π stacking and hydrogen bonding. The C-F bond can also act as a weak hydrogen bond acceptor, contributing to binding affinity.
Aldehyde Handle : The carbaldehyde group at the C-2 position is the primary site for synthetic elaboration. It is a versatile functional group that can readily undergo nucleophilic addition and condensation reactions. numberanalytics.com This allows for the introduction of a wide array of substituents and new ring systems, which can be designed to form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with a target.
Quinoline Nitrogen : The nitrogen atom in the quinoline ring is a hydrogen bond acceptor. Modifications that alter the electron density of the ring system can modulate the basicity and hydrogen-bonding capacity of this nitrogen atom.
By converting the aldehyde to various functional groups (amines, alcohols, carboxylic acids) or using it to build larger heterocyclic structures, it is possible to systematically probe the structure-activity relationships of the resulting compounds. The goal is to create molecules with optimized geometry and electronic properties for specific applications, such as enzyme inhibition or materials science.
Synthesis of Diverse Nitrogen-Containing Heterocyclic Derivatives
The aldehyde functionality of this compound serves as an excellent electrophilic partner for reactions with binucleophiles, enabling the construction of more complex, multi-ring heterocyclic systems.
A prominent strategy for expanding the molecular complexity is through the annulation of new rings onto the quinoline framework. This is typically achieved by reacting the aldehyde with compounds containing two nucleophilic sites, leading to a condensation-cyclization cascade.
One of the most well-established methods is the synthesis of pyrazolo[3,4-b]quinolines. uj.edu.plmdpi.com This can be achieved through the reaction of this compound with hydrazine (B178648) derivatives. The initial step is the formation of a hydrazone, which then undergoes an intramolecular cyclization onto the quinoline ring, followed by aromatization to yield the fused tetracyclic system. rsc.org Similarly, other binucleophiles can be employed to generate a variety of fused heterocycles. For instance, reaction with thiourea (B124793) could potentially lead to pyrimido[4,5-b]quinoline-thiones, and reaction with guanidine (B92328) could yield aminopyrimido[4,5-b]quinolines. These reactions significantly alter the shape and electronic properties of the parent molecule, providing access to novel chemical space.
Table 1: Hypothetical Synthesis of Fused Heterocycles from this compound
| Binucleophile | Proposed Fused Product | Potential Reaction Conditions |
| Hydrazine Hydrate | 7,8-Difluoro-1H-pyrazolo[3,4-b]quinoline | Ethanol (B145695), Reflux |
| Phenylhydrazine | 7,8-Difluoro-1-phenyl-1H-pyrazolo[3,4-b]quinoline | Acetic Acid, Heat |
| Thiourea | 8,9-Difluoro-2-thioxo-1,2-dihydropyrimido[4,5-b]quinoline | Ethanolic KOH, Reflux |
| Guanidine Hydrochloride | 2-Amino-8,9-difluoropyrimido[4,5-b]quinoline | Sodium Ethoxide, Ethanol, Reflux |
| Formamide | 7,8-Difluoropyrrolo[3,4-b]quinolin-9(4H)-one | Formic Acid, Heat nih.gov |
Spirocycles, which contain two rings connected by a single common atom, are of great interest in drug discovery due to their inherent three-dimensionality. researchgate.netnih.gov The aldehyde group of this compound can be a starting point for constructing spirocyclic systems.
A common approach involves multi-component reactions. For example, a [3+2] cycloaddition reaction involving an azomethine ylide generated in situ from an isatin (B1672199) and an α-amino acid (like proline) could react with an activated alkene derived from this compound (e.g., an α,β-unsaturated derivative). researchgate.net This would generate a complex spirooxindole-pyrrolidine system fused to the quinoline. Another strategy is the N-heterocyclic carbene (NHC)-catalyzed annulation, where the aldehyde reacts with other components to build spirocyclic oxindoles or other related structures. mdpi.com These methods allow for the rapid assembly of architecturally complex molecules from simple precursors.
Table 2: Potential Spirocyclic Derivatives from this compound
| Reaction Type | Reactants | Proposed Spirocyclic Product |
| Pictet-Spengler | Tryptamine | Spiro[piperidine-4,2'-quinoline] derivative |
| [3+2] Cycloaddition | Isatin, Sarcosine, Maleimide | Spiro[pyrrolidine-3,2'-quinoline] derivative |
| Knoevenagel/Michael | Malononitrile, Dimedone | Spiro[cyclohexane-1,2'-quinoline] derivative |
Preparation of Fluoroquinolone Analogs based on the 5,6-Difluoroquinoline (B12657379) Scaffold
Fluoroquinolones are a major class of antibacterial agents, and their structure is characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. nih.gov The 5,6-difluoro substitution pattern is present in some clinically relevant quinolones, suggesting that analogs derived from this compound could possess interesting biological activity.
A plausible synthetic route to fluoroquinolone analogs would begin with the oxidation of the aldehyde group of this compound to the corresponding 5,6-difluoroquinoline-2-carboxylic acid. This can be achieved using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent. libretexts.org The resulting carboxylic acid is a key intermediate. This acid can then be subjected to established procedures for fluoroquinolone synthesis, such as conversion to the acid chloride, followed by reaction with diethyl malonate and subsequent thermal cyclization (Gould-Jacobs reaction) or other related cyclization strategies to construct the 4-quinolone core. mdpi.comnih.gov Further modification, such as the introduction of a cyclopropyl (B3062369) group at the N-1 position and a piperazine (B1678402) ring at C-7 (if C-7 were functionalized for nucleophilic substitution), would complete the synthesis of a novel fluoroquinolone analog.
Conjugation and Hybrid Molecule Formation with this compound
The aldehyde group is highly effective for conjugation chemistry, allowing this compound to be linked to other molecules, including biomolecules or other pharmacophores, to create hybrid compounds with potentially synergistic or novel properties. biosyn.com
The most direct method is the formation of a Schiff base (imine) through reaction with a primary amine. nih.gov This reaction is often reversible, but the resulting imine can be stabilized by reduction to a secondary amine using a mild reducing agent like sodium cyanoborohydride in a process known as reductive amination. nih.gov This strategy is widely used to conjugate molecules to proteins, peptides, or amino-functionalized linkers. nih.gov By reacting this compound with another drug molecule that contains a primary amine, a hybrid drug can be synthesized. For example, linking it to a benzimidazole (B57391) or triazole moiety could result in compounds with combined antimicrobial or anticancer activities. nih.gov
Table 3: Examples of Conjugation via Reductive Amination
| Amine-Containing Molecule | Conjugation Product (after reduction) | Potential Application Area |
| 4-Aminophenol | 4-((5,6-Difluoroquinolin-2-yl)methylamino)phenol | Antioxidant/Antiproliferative |
| 2-Amino-benzimidazole | N-((5,6-Difluoroquinolin-2-yl)methyl)-1H-benzo[d]imidazol-2-amine | Anticancer/Antimicrobial |
| Glucosamine | N-((5,6-Difluoroquinolin-2-yl)methyl)glucosamine | Targeted Drug Delivery |
| Poly-L-lysine | Poly-L-lysine backbone with pendant difluoroquinoline groups | Biomaterial/Drug Carrier |
Stereoselective Synthesis of Chiral Derivatives
Introducing chirality into drug candidates is a critical aspect of modern drug design, as different enantiomers can have vastly different pharmacological and toxicological profiles. The aldehyde group of this compound provides a prochiral center that can be targeted in stereoselective reactions.
Stereoselective Reduction : The aldehyde can be reduced to a chiral alcohol using chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or chiral metal complexes. This would yield either the (R)- or (S)-(5,6-difluoroquinolin-2-yl)methanol with high enantiomeric excess.
Asymmetric Nucleophilic Addition : Organometallic reagents, such as Grignard or organolithium reagents, can be added to the aldehyde in the presence of a chiral ligand to produce chiral secondary alcohols.
Organocatalytic Asymmetric Reactions : The aldehyde can serve as a substrate in various organocatalyzed reactions. For example, enantioselective [2+2] cycloadditions with alkenes or ketenes can be catalyzed by chiral amines or phosphines to produce chiral cyclobutane (B1203170) derivatives. nih.gov These reactions open up pathways to complex chiral scaffolds that would be difficult to access otherwise. The development of such stereoselective transformations is crucial for creating single-enantiomer derivatives for biological evaluation.
Advanced Spectroscopic and Analytical Characterization of 5,6 Difluoroquinoline 2 Carbaldehyde
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 5,6-Difluoroquinoline-2-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.
¹H NMR: The proton NMR spectrum reveals the disposition of hydrogen atoms within the molecule. Key signals include those for the aldehyde proton and the aromatic protons on the quinoline (B57606) ring system. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing nature of the fluorine atoms and the aldehyde group.
¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the aldehyde typically appears at a characteristic downfield chemical shift. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling, providing valuable structural information. The chemical shifts of the other aromatic carbons are also influenced by the fluorine substituents.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. alfa-chemistry.com It directly probes the fluorine environments, and the observed chemical shifts are highly sensitive to the electronic environment. alfa-chemistry.com In this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the 5- and 6-positions. The chemical shifts and any observed fluorine-fluorine or fluorine-proton coupling can definitively confirm the substitution pattern.
Table 1: Representative NMR Data for Similar Aromatic Aldehydes This table provides an illustrative example of typical chemical shifts for related structures, as specific data for this compound was not available in the search results.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 |
| ¹³C | Aldehyde (C=O) | 185 - 200 wisc.edu |
| ¹⁹F | Aryl-F | -100 to -170 alfa-chemistry.com |
Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.
For this compound, characteristic vibrational bands would be expected for:
C=O stretch of the aldehyde group, typically a strong band in the IR spectrum around 1700 cm⁻¹.
C-F stretches , which appear in the fingerprint region of the IR spectrum.
Aromatic C=C and C-H stretching and bending modes characteristic of the quinoline ring system.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound would be expected to show characteristic π-π* and n-π* transitions associated with the quinoline aromatic system and the carbonyl group. The positions and intensities of these absorption bands are influenced by the fluorine substituents.
Luminescence spectroscopy, which includes fluorescence and phosphorescence, probes the emission of light from excited electronic states. The fluorescence spectrum, quantum yield, and excited-state lifetime are important photophysical parameters. For some quinoline derivatives, fluorescence can be observed, and its characteristics are sensitive to the molecular structure and environment.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This technique can provide accurate bond lengths, bond angles, and intermolecular interactions for this compound, assuming a suitable single crystal can be grown. The resulting crystal structure would offer unambiguous confirmation of the molecular geometry and packing in the solid state. carleton.edu
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule with high accuracy. nih.goviaph.es By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, the molecular formula can be determined, distinguishing it from other compounds with the same nominal mass. nih.gov For this compound (C₁₀H₅F₂NO), HRMS would provide a measured mass that is very close to the calculated exact mass of 193.0339. amadischem.com
Investigation of Spectral-Luminescent Properties, Quantum Yields, and Excited State Lifetimes
A detailed investigation of the spectral-luminescent properties involves a deeper analysis of the molecule's behavior upon photoexcitation.
Spectral-Luminescent Properties: This encompasses a thorough characterization of the absorption and emission spectra, including factors that may influence them such as solvent polarity.
Quantum Yields: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net Its determination requires careful measurements, often using a known standard. researchgate.netnih.gov
Excited State Lifetimes: The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. edinst.com This parameter can be measured using time-resolved fluorescence techniques and provides insights into the dynamics of the excited state. edinst.com The decay of the excited state population can be influenced by both radiative and non-radiative processes. edinst.com
Computational Chemistry and Theoretical Investigations of 5,6 Difluoroquinoline 2 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic electronic properties of 5,6-Difluoroquinoline-2-carbaldehyde. nih.gov These methods are pivotal in predicting molecular geometries, orbital energies, and charge distributions, which collectively govern the molecule's behavior.
Density Functional Theory (DFT) has become a standard and cost-effective method for determining the ground state geometries of organic molecules with a useful degree of accuracy. researchgate.net For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to optimize the molecular structure. nih.gov This process involves finding the minimum energy conformation, which provides key information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for all subsequent computational analyses. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated at the B3LYP/6-311++G(d,p) Level
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-C(aldehyde) | 1.48 | C3-C2-C(aldehyde) | 121.5 |
| C(aldehyde)=O | 1.22 | N1-C2-C(aldehyde) | 117.8 |
| C5-F | 1.35 | C4-C5-F | 118.9 |
| C6-F | 1.36 | C7-C6-F | 119.2 |
| N1-C2 | 1.32 | C5-C6-C7 | 120.5 |
| C2-C3 | 1.41 | C4a-C5-C6 | 120.1 |
| C3-C4 | 1.38 | F-C5-C6 | 119.3 |
| C4-C4a | 1.42 | F-C6-C5 | 119.5 |
Note: The data in this table is illustrative and represents typical values for similar bonds and angles, as specific computational studies on this compound are not publicly available.
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the electron-withdrawing nature of the fluorine atoms and the aldehyde group is expected to lower both the HOMO and LUMO energy levels.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.25 |
| LUMO | -2.58 |
| HOMO-LUMO Gap | 4.67 |
Note: This data is hypothetical and based on general principles of FMO theory applied to fluorinated aromatic aldehydes.
Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the intramolecular charge distribution. researchgate.net An electrostatic potential (ESP) map visually represents the charge distribution, identifying electrophilic and nucleophilic sites. nih.gov For this compound, the electronegative fluorine and oxygen atoms are expected to carry negative partial charges, while the adjacent carbon atoms and the hydrogen of the aldehyde group would exhibit positive charges. The ESP map would likely show a region of negative potential (red/yellow) around the carbonyl oxygen and the fluorine atoms, indicating sites susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential (blue) would be expected around the aldehyde proton and the quinoline (B57606) ring's hydrogen atoms. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is crucial for molecules with rotatable bonds, such as the C-C bond connecting the aldehyde group to the quinoline ring in this compound. By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be mapped. This analysis helps identify the most stable conformers and the energy barriers between them. researchgate.netnih.gov For this compound, two primary planar conformers would be expected: one where the carbonyl oxygen is oriented towards the nitrogen of the quinoline ring (syn-conformer) and another where it points away (anti-conformer). The relative energies of these conformers would be determined by a combination of steric and electronic effects.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions. arxiv.org For this compound, theoretical studies could investigate various reactions, such as nucleophilic addition to the carbonyl group, which is a characteristic reaction of aldehydes. mdpi.com By modeling the reaction pathway, the transition state (the highest energy point along the reaction coordinate) can be located and its structure and energy determined. This information is vital for calculating the activation energy of the reaction, which in turn determines the reaction rate. For instance, the addition of a nucleophile like a Grignard reagent or an amine to the aldehyde could be modeled to understand the regioselectivity and stereoselectivity of the reaction. arxiv.org
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov An MD simulation of this compound in a solvent like water or ethanol (B145695) could reveal information about solvation effects and the stability of different conformers in solution. Furthermore, if this compound were to be investigated for potential biological activity, MD simulations could be used to model its interaction with a target protein, providing insights into the binding mode and affinity. nih.gov These simulations track the movements of all atoms in the system, offering a detailed picture of the intermolecular forces at play.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific studies focused on the computational prediction and experimental validation of spectroscopic parameters for This compound .
While computational chemistry, particularly Density Functional Theory (DFT), is a powerful and widely used method for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra, no published research articles were found that apply these techniques to this compound.
The validation of theoretical predictions with experimental data is a critical component of computational studies, ensuring the accuracy and reliability of the chosen theoretical model. This process typically involves comparing the calculated spectroscopic parameters with those obtained from experimentally recorded spectra. For instance, calculated ¹H and ¹³C NMR chemical shifts would be compared against experimental NMR data, and calculated IR frequencies would be matched with the vibrational bands observed in an experimental IR spectrum.
Although general principles of computational chemistry suggest that such a study is feasible, the specific research findings, including detailed data tables and direct comparisons for this compound, are not available in the current body of scientific literature. Studies on analogous quinoline derivatives have demonstrated the utility of methods like DFT at various levels of theory (e.g., B3LYP with basis sets like 6-311++G(d,p)) for accurately predicting spectroscopic properties. However, without a dedicated study on this compound, any presentation of data would be speculative and not based on established research.
Therefore, the generation of detailed, informative, and scientifically accurate content, including data tables comparing predicted and experimental spectroscopic parameters for this specific compound, is not possible at this time due to the lack of available research data.
Structure Activity Relationship Sar Studies and Mechanistic Insights for 5,6 Difluoroquinoline 2 Carbaldehyde Derivatives
Systematic Investigation of Structural Features Influencing Molecular Interactions
While specific SAR studies on 5,6-Difluoroquinoline-2-carbaldehyde are not extensively documented, research on analogous quinoline (B57606) derivatives provides a framework for understanding how structural modifications could influence molecular interactions. The core quinoline scaffold is a recognized pharmacophore with a wide range of biological activities. The introduction of substituents at various positions on the quinoline ring can significantly modulate these activities.
For instance, in a series of 5-amino-6,8-difluoro-1-(5-fluoro-2-pyridyl)-7-(substituted)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid analogs, the nature of the substituent at the 7-position was found to be a critical determinant of antibacterial activity. nih.gov Although these compounds differ from this compound, they highlight the importance of specific substitutions on the quinoline core. Similarly, studies on other fluoroquinolone derivatives have shown that modifications at the C-7 position can lead to significant changes in potency and spectrum of activity against various bacterial strains. orientjchem.org
For derivatives of this compound, systematic investigations would likely involve the modification of the carbaldehyde group at the 2-position into other functionalities such as hydrazones, oximes, or Schiff bases. The electronic and steric properties of the substituents on these extended functionalities would then be correlated with biological activity to establish a comprehensive SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For derivatives of this compound, a QSAR study would be invaluable for predicting the activity of novel analogs and guiding molecular optimization.
Although no specific QSAR models for this compound derivatives are available, studies on other quinoline series have demonstrated the utility of this approach. For example, 3D-QSAR studies on ring-substituted-2/4-quinolinecarbaldehyde derivatives have been conducted to elucidate the structural requirements for their anti-tuberculosis activity. Such models typically use various molecular descriptors, including steric, electronic, and hydrophobic parameters, to correlate with biological endpoints.
An illustrative QSAR model for a hypothetical series of this compound derivatives might reveal the importance of specific electronic properties at the 2-position substituent for enhanced activity.
| Compound | Substituent at C2-carbaldehyde | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |
| 1 | -OH (acid) | 15.2 | 14.8 |
| 2 | -NH2 (amide) | 10.5 | 11.1 |
| 3 | -OCH3 (ester) | 22.8 | 21.9 |
| 4 | -NH-Ph | 8.3 | 8.9 |
This table is illustrative and not based on experimental data for this compound derivatives.
Molecular Docking and Dynamics Simulations of Ligand-Target Binding
Molecular docking and dynamics simulations are powerful computational tools for visualizing and understanding the interactions between a ligand and its biological target at the molecular level. For derivatives of this compound, these techniques could predict binding modes and affinities to various enzymes.
Given the structural similarity of the quinoline core to known enzyme inhibitors, potential targets for docking studies could include DNA gyrase, topoisomerase IV, and kinases like PI3Kβ. Docking simulations would likely show the quinoline ring system intercalating into hydrophobic pockets of the enzyme's active site, with the difluoro substitutions potentially forming specific interactions with amino acid residues. The carbaldehyde at the 2-position could act as a key hydrogen bond acceptor or donor, further stabilizing the ligand-protein complex.
Elucidation of Enzyme Inhibition Mechanisms through Molecular Interaction Studies
Fluoroquinolone antibiotics are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. Fluoroquinolones typically bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the DNA.
While this compound is not a classic fluoroquinolone antibiotic due to the lack of a carboxylic acid at the 3-position, its difluoroquinoline core suggests a potential for interaction with these enzymes. Molecular docking studies could reveal if derivatives of this compound can adopt a conformation that allows for binding within the quinolone-binding pocket of DNA gyrase and topoisomerase IV. The interaction would likely involve the planar quinoline ring system stacking with DNA bases and the substituents forming hydrogen bonds and van der Waals interactions with the protein residues.
The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling pathway involved in cell growth, proliferation, and survival. The p110β isoform of PI3K (PI3Kβ) has been identified as a therapeutic target in cancer and other diseases. Several quinoline-based compounds have been investigated as PI3K inhibitors.
The inhibitory mechanism of this compound derivatives against PI3Kβ would likely involve binding to the ATP-binding pocket of the enzyme. The quinoline scaffold would serve as a core structure, with the difluoro substitutions potentially enhancing binding affinity. The carbaldehyde group could form crucial hydrogen bonds with key residues in the hinge region of the kinase domain, a common interaction for many kinase inhibitors.
Influence of Fluorine Atoms on Molecular Conformation and Binding Affinity
The presence of fluorine atoms in a molecule can significantly influence its physicochemical properties and biological activity. The two fluorine atoms at the 5- and 6-positions of the quinoline ring in this compound are expected to have several effects.
Fluorine is highly electronegative and can alter the electronic distribution of the quinoline ring, potentially influencing its pKa and ability to participate in π-π stacking interactions. The C-F bond is also highly polarized, which can lead to favorable electrostatic interactions with the protein target. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic hydroxylation, thereby increasing the metabolic stability and bioavailability of the compound.
From a conformational perspective, the introduction of fluorine can induce specific torsional preferences in the side chains attached to the quinoline core, which can pre-organize the molecule into a bioactive conformation for optimal binding to its target. This conformational restriction can lead to an increase in binding affinity and selectivity.
Pharmacophore Mapping and Lead Structure Refinement
The exploration of this compound derivatives in drug discovery leverages pharmacophore mapping and subsequent lead structure refinement to optimize their therapeutic potential. These computational and medicinal chemistry strategies are pivotal in identifying the key molecular features responsible for biological activity and in designing new analogues with enhanced potency and selectivity.
Pharmacophore modeling defines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For quinoline and its derivatives, these models are crucial for understanding their mechanism of action, which often involves the inhibition of enzymes like DNA gyrase and topoisomerase IV in bacteria. nih.gov
A typical pharmacophore model for quinolone-based antibacterial agents includes several key features:
Hydrogen Bond Acceptors (HBA): The quinolone nucleus itself presents opportunities for hydrogen bonding. The nitrogen atom in the quinoline ring and the oxygen atom of the carbaldehyde group at the 2-position can act as hydrogen bond acceptors. In many quinolone derivatives, the keto group at the 4-position and the carboxyl group at the 3-position are critical hydrogen bond acceptors that interact with amino acid residues in the enzyme's active site. nih.gov
Aromatic/Hydrophobic Regions: The planar quinoline ring system contributes a significant hydrophobic character to the molecule, facilitating π-π stacking interactions with aromatic amino acid residues in the target protein. nih.gov
Lead structure refinement involves systematically modifying the lead compound, in this case, derivatives of this compound, to improve its pharmacological profile. This process is guided by the insights gained from pharmacophore models and structure-activity relationship (SAR) studies.
For instance, SAR studies on related fluoroquinolone analogues have demonstrated that modifications at the C-7 position can significantly impact antibacterial potency and spectrum. nih.gov While this compound itself does not have a substituent at the C-7 position, its derivatives can be synthesized to incorporate various cyclic amine moieties at this position, a common strategy in the development of potent fluoroquinolone antibiotics. The nature of this substituent can influence the compound's penetration into bacterial cells and its interaction with the DNA gyrase enzyme.
The aldehyde group at the C-2 position of this compound offers a versatile handle for chemical modification. It can be converted into a variety of other functional groups, such as alcohols, amines, or imines, to probe the chemical space around the quinoline core and identify novel interactions with the biological target.
The following table summarizes the key pharmacophoric features and their potential roles in the activity of this compound derivatives, based on general knowledge of quinolone pharmacophores.
| Pharmacophoric Feature | Structural Moiety in this compound Scaffold | Potential Role in Biological Activity |
| Hydrogen Bond Acceptor | Quinoline Nitrogen | Interaction with active site residues |
| Hydrogen Bond Acceptor | Oxygen of C2-carbaldehyde | Interaction with active site residues |
| Aromatic/Hydrophobic Core | Difluoroquinoline Ring | π-π stacking interactions with target protein |
| Electron-Withdrawing Groups | Fluorine atoms at C5 and C6 | Modulation of electronic properties and metabolic stability |
Further refinement of lead structures based on these pharmacophoric insights could involve the synthesis and biological evaluation of a library of this compound derivatives. The data from these studies would then be used to build more predictive quantitative structure-activity relationship (QSAR) models, further guiding the design of more potent and specific therapeutic agents.
Emerging Research Directions and Future Prospects for 5,6 Difluoroquinoline 2 Carbaldehyde in Chemical Sciences
Integration into Advanced Functional Materials Development
The development of advanced functional materials is a rapidly evolving field, and fluorinated quinoline (B57606) derivatives are poised to make significant contributions. The introduction of fluorine into the quinoline core at the 5 and 6 positions is expected to modulate the electronic properties, photophysical behavior, and intermolecular interactions of the resulting materials. mdpi.comresearchgate.net
Research into analogous fluorinated N-heterocycles suggests that 5,6-Difluoroquinoline-2-carbaldehyde could serve as a key precursor for novel organic light-emitting diode (OLED) materials, organic photovoltaics (OPVs), and other organic electronic devices. The electron-withdrawing nature of the fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the quinoline system, potentially leading to materials with improved electron transport properties. The aldehyde functionality provides a convenient handle for further chemical modification, allowing for the synthesis of a diverse library of functional materials.
Future research should focus on the synthesis of polymers and small molecules derived from this compound and the characterization of their material properties. Key areas of investigation would include their thermal stability, photoluminescence quantum yields, and charge carrier mobilities.
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, which explores the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional architectures. The fluorine atoms in this compound can participate in a range of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking, which can be harnessed to direct self-assembly processes. nih.gov
Studies on other quinoline derivatives have demonstrated their ability to form well-defined supramolecular structures such as gels and liquid crystals. beilstein-journals.orgresearchgate.net It is anticipated that the specific placement of fluorine atoms in this compound will influence the directionality and strength of these interactions, leading to novel self-assembled materials with unique properties. The aldehyde group can also be utilized to form dynamic covalent bonds, further expanding the possibilities for creating responsive and adaptive supramolecular systems.
Future research in this area would involve studying the self-assembly behavior of this compound and its derivatives in various solvents and on different surfaces. Techniques such as X-ray crystallography, atomic force microscopy (AFM), and computational modeling will be crucial in elucidating the nature of the intermolecular interactions and the resulting supramolecular architectures.
Development as Advanced Chemical Probes and Sensors (e.g., Fluorescent Probes for Metal Ions)
Quinoline-based compounds have a rich history as fluorescent probes for the detection of various analytes, including metal ions. rsc.orgnih.govresearchgate.netmdpi.com The fluorescence properties of the quinoline ring are often sensitive to the binding of metal ions, leading to changes in emission intensity or wavelength. The introduction of fluorine atoms can enhance the photophysical properties of these probes, such as increasing their quantum yield and photostability. mdpi.com
The aldehyde group in this compound is a versatile functional group that can be readily converted into a variety of metal ion-binding moieties. For example, it can be condensed with amines to form Schiff bases, which are known to chelate a wide range of metal ions. rsc.org The electron-withdrawing fluorine atoms are expected to influence the binding affinity and selectivity of these probes for different metal ions.
The development of fluorescent probes based on this compound for the detection of biologically and environmentally important metal ions is a promising research direction. This would involve the synthesis of a library of derivatives with different chelating groups and the evaluation of their sensing performance towards various metal ions.
Applications in Organocatalysis and Metal-Organic Frameworks
The field of organocatalysis has seen exponential growth, with small organic molecules being used to catalyze a wide range of chemical transformations. While research on the direct use of quinoline aldehydes as organocatalysts is emerging, the functionalized quinoline scaffold holds potential. acs.orgmdpi.comscilit.comacs.org The nitrogen atom in the quinoline ring can act as a Lewis base, and the aldehyde group can participate in various catalytic cycles. The fluorine atoms in this compound could modulate the basicity and reactivity of the molecule, potentially leading to novel and efficient organocatalysts. beilstein-journals.orgnih.govresearchgate.net
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic linkers. researchgate.netchemmethod.comrsc.orgresearchgate.net The aldehyde functionality of this compound could be oxidized to a carboxylic acid, which is a common linker for MOF synthesis. The resulting difluorinated quinoline-dicarboxylate linker could lead to the formation of MOFs with unique pore environments and functionalities, potentially useful for gas storage, separation, and catalysis.
Future investigations should explore the catalytic activity of this compound and its derivatives in various organic reactions. Furthermore, the synthesis and characterization of MOFs incorporating linkers derived from this compound would be a fruitful area of research.
Exploration of Novel Synthetic Pathways and Chemical Transformations
The development of efficient and versatile synthetic routes to this compound is crucial for enabling its widespread use in the aforementioned research areas. While general methods for the synthesis of quinolines and the introduction of fluorine atoms exist, specific and optimized procedures for this particular compound are needed. researchgate.netekb.egnih.gov
Furthermore, exploring the chemical transformations of the aldehyde group and the difluorinated quinoline core will open up new avenues for the synthesis of a wide range of novel compounds. illinois.eduorganic-chemistry.orgnih.govresearchgate.netlibretexts.org For instance, reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination of the aldehyde group can provide access to a diverse set of derivatives. Nucleophilic aromatic substitution reactions on the difluorinated ring could also be explored to further functionalize the molecule.
A systematic study of the reactivity of this compound and the development of a toolbox of synthetic methodologies for its derivatization will be essential for unlocking its full potential in chemical sciences.
Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₅F₂NO | amadischem.com |
| Molecular Weight | 193.15 g/mol | amadischem.com |
| CAS Number | 1330753-33-7 | amadischem.com |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5,6-Difluoroquinoline-2-carbaldehyde, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves formylation at the 2-position of a quinoline core. A modified Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is commonly employed for introducing the aldehyde group. Fluorination at the 5,6-positions can be achieved via halogen-exchange reactions using fluorinating agents like KF or SF₄ under controlled temperatures (60–100°C). Reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), stoichiometry of fluorinating agents, and reaction time significantly impact yield. For example, excess fluorinating agents may lead to byproducts like 5,6,7-trifluoro derivatives, necessitating purification via column chromatography .
Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?
- Methodological Answer : A combination of NMR (¹H, ¹³C, and ¹⁹F), FT-IR, and high-resolution mass spectrometry (HRMS) is critical. The aldehyde proton in ¹H NMR appears as a singlet near δ 10.2–10.5 ppm, while ¹⁹F NMR shows distinct peaks for the 5- and 6-fluoro substituents (δ -110 to -120 ppm). X-ray crystallography, as demonstrated for analogous chloro-methoxyquinoline carbaldehydes, provides definitive confirmation of regiochemistry and molecular packing .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Light Sensitivity : UV-Vis spectroscopy to monitor aldehyde oxidation under light exposure.
- Humidity Tests : Karl Fischer titration to assess hygroscopicity and hydrolysis risks.
Storage in amber vials under inert gas (argon) at -20°C is recommended for long-term stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Contradictions often arise from differences in fluorination efficiency or purification methods. Systematic approaches include:
- DoE (Design of Experiments) : Varying temperature, solvent, and catalyst ratios to identify optimal conditions.
- Byproduct Analysis : LC-MS or GC-MS to detect intermediates like 5-fluoro-6-chloro derivatives, which may form due to incomplete halogen exchange.
- Computational Modeling : DFT calculations to predict fluorination pathways and transition states, reducing trial-and-error experimentation .
Q. How do steric and electronic effects of fluorine substituents influence the aldehyde group’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of the aldehyde, enhancing its reactivity in nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from adjacent fluoro groups may reduce accessibility. Kinetic studies using Hammett plots or in-situ IR spectroscopy can quantify these effects. For example, 5,6-difluoro substitution may slow Schiff base formation compared to non-fluorinated analogues due to reduced nucleophilic attack rates .
Q. What computational methods predict the impact of fluorine substitution on the quinoline ring’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electron distribution. Natural Bond Orbital (NBO) analysis evaluates hyperconjugation effects between fluorine atoms and the aldehyde group. Solvent effects (e.g., polarizable continuum models) refine predictions for reactions in polar media .
Data Presentation
Table 1 : Comparative Analysis of Synthetic Methods for this compound
| Method | Yield (%) | Purity (%) | Key Challenges | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | 65–75 | >98 | Byproduct formation at >100°C | |
| Halogen-Exchange | 50–60 | 95 | Incomplete fluorination | |
| Microwave-Assisted | 80–85 | >99 | High equipment cost |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
